Cas no 98400-69-2 (4-(Boc-amino)pyridine)

4-(Boc-amino)ピリジンは、有機合成において重要な保護基であるtert-ブトキシカルボニル(Boc)を有するピリジン誘導体です。この化合物は、アミノ基の保護に広く利用され、医薬品中間体やペプチド合成などの分野で高い有用性を示します。Boc基は酸性条件下で容易に脱保護可能であり、反応選択性に優れている点が特徴です。また、ピリジン骨格の求核性を保持したままアミノ基を保護できるため、多段階合成における官能基の制御が可能となります。高い純度と安定性を兼ね備え、-20℃での長期保存にも適しています。

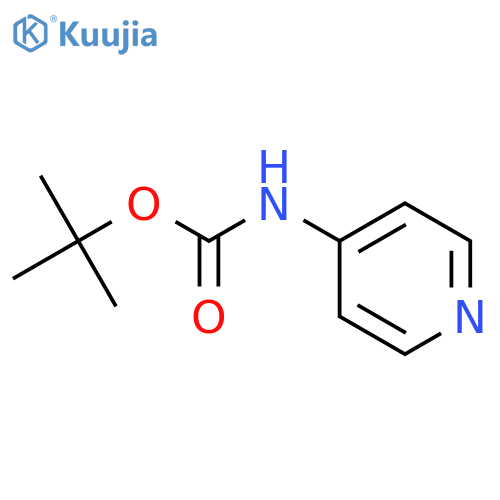

4-(Boc-amino)pyridine structure

商品名:4-(Boc-amino)pyridine

4-(Boc-amino)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Boc-Amino)pyridine

- 4-(tert-Butoxycarbonylamino)pyridine

- tert-butyl N-pyridin-4-ylcarbamate

- tert-butyl pyridin-4-ylcarbamate

- tert-Butyl N-(4-Pyridyl)carbamate

- tert-butyl N-(pyridin-4-yl)carbamate

- CARBAMIC ACID, 4-PYRIDINYL-, 1,1-DIMETHYLETHYL ESTER

- PubChem20060

- KSC495M3F

- tert-Butyl pyridin-4-ylcarbamat

- 4-tert-butoxycarbonylaminopyridine

- DRZYCRFOGWMEES-UHFFFAOYSA-N

- 4-(N-t-butoxycarbonylamino)pyridine

- ZI

- MFCD02179232

- 4-(N-t-butoxycarbonylamino)-pyridine

- AKOS009462060

- EN300-128261

- AB11054

- J-524817

- TS-02762

- pyridin-4-ylcarbamic acid tert-butyl ester

- Pyridine-4-yl-carbamic Acid-tert-butyl Ester

- 98400-69-2

- Z1255379575

- PYRIDIN-4-YL-CARBAMIC ACID TERT-BUTYL ESTER

- 4-[(tert-Butoxycarbonyl)amino]pyridine

- CS-W002902

- FT-0645305

- B3331

- 4-[N-(tert-butoxycarbonyl)amino]pyridine

- 1,1-dimethylethyl 4-pyridinylcarbamate

- SY016711

- FT-0600171

- SCHEMBL16307601

- DTXSID20433755

- 4-(Boc-amino)pyridine, 97%

- AM20070156

- AC-27075

- A849990

- SCHEMBL334709

- DB-006560

- 4-(Boc-amino)pyridine

-

- MDL: MFCD02179232

- インチ: 1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13)

- InChIKey: DRZYCRFOGWMEES-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C1C([H])=C([H])N=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 194.105528g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 194.105528g/mol

- 単一同位体質量: 194.105528g/mol

- 水素結合トポロジー分子極性表面積: 51.2Ų

- 重原子数: 14

- 複雑さ: 193

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.131

- ゆうかいてん: 148.0 to 152.0 deg-C

- ふってん: 252.7°C at 760 mmHg

- フラッシュポイント: 106.7℃

- 屈折率: 1.544

- PSA: 51.22000

- LogP: 2.50160

4-(Boc-amino)pyridine セキュリティ情報

4-(Boc-amino)pyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(Boc-amino)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3331-5G |

4-(tert-Butoxycarbonylamino)pyridine |

98400-69-2 | >98.0%(GC)(T) | 5g |

¥250.00 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047652-10g |

4-(Boc-Amino)pyridine |

98400-69-2 | 98% | 10g |

¥60.00 | 2024-04-23 | |

| Apollo Scientific | OR301030-200g |

4-(Boc-Amino)pyridine |

98400-69-2 | 200g |

£424.00 | 2023-09-01 | ||

| Chemenu | CM102717-100g |

4-(Boc-Amino)pyridine |

98400-69-2 | 95% | 100g |

$196 | 2021-08-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047652-25g |

4-(Boc-Amino)pyridine |

98400-69-2 | 98% | 25g |

¥144.00 | 2024-04-23 | |

| Enamine | EN300-128261-0.25g |

tert-butyl N-(pyridin-4-yl)carbamate |

98400-69-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-128261-2.5g |

tert-butyl N-(pyridin-4-yl)carbamate |

98400-69-2 | 95.0% | 2.5g |

$20.0 | 2025-03-21 | |

| eNovation Chemicals LLC | K13986-25g |

tert-butyl pyridin-4-ylcarbamate |

98400-69-2 | 98% | 25g |

$410 | 2024-05-24 | |

| Fluorochem | 079039-5g |

4-(Boc-amino)pyridine |

98400-69-2 | 97% | 5g |

£16.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D404375-100g |

4-(Boc-amino)pyridine |

98400-69-2 | 97% | 100g |

$1000 | 2024-06-05 |

4-(Boc-amino)pyridine 関連文献

-

Karla M. Ramos-Torres,Yu-Peng Zhou,Bo Yeun Yang,Nicolas J. Guehl,Moon Sung-Hyun,Sanjay Telu,Marc D. Normandin,Victor W. Pike,Pedro Brugarolas RSC Med. Chem. 2020 11 1161

-

P. Brugarolas,R. Freifelder,S.-H. Cheng,O. DeJesus Chem. Commun. 2016 52 7150

-

Carsten Wellm,Tristan Neumann,Magdalena Ceglarska,Gianpiero Gallo,Micha? Rams,Robert E. Dinnebier,Christian N?ther CrystEngComm 2020 22 2350

98400-69-2 (4-(Boc-amino)pyridine) 関連製品

- 13684-56-5(Desmedipham)

- 38427-94-0(2-(Boc-amino)pyridine)

- 56700-70-0(Tert-Butyl pyridin-3-ylcarbamate)

- 116026-93-8(tert-Butyl 3-Formylpyridin-4-ylcarbamate)

- 98400-69-2(4-(Boc-amino)pyridine)

- 5255-67-4(Ethyl pyridin-2-ylcarbamate)

- 37535-58-3((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid)

- 122-42-9(Propham)

- 116026-94-9(2-N-Boc-amino-3-formylpyridine)

- 54287-92-2(Ethyl pyridin-4-ylcarbamate)

推奨される供給者

atkchemica

(CAS:98400-69-2)4-(Boc-amino)pyridine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:98400-69-2)4-(Boc-amino)pyridine

清らかである:99%

はかる:500g

価格 ($):301.0